![molecular formula C16H18ClN3O6 B6348779 4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-65-4](/img/structure/B6348779.png)
4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Description
The compound “4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a chemical with the molecular formula C17H19ClN2O6 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H19ClN2O6. The average mass of the molecule is 397.810 Da, and the monoisotopic mass is 397.104065 Da .Scientific Research Applications
Co-crystal Formation
The compound has been used in the formation of co-crystals with caffeine and 4-chloro-3-nitrobenzoic acid . The mechanism of bending in these co-crystals involves a combination of molecular rotation and movement to form the necessary compression and expansion upon bending .
Crystallography
The compound has been used in crystallography research. Single crystals of the compound have been grown using the unidirectional SR method and compared with crystals grown by the conventional slow evaporation solution technique (SEST) for their crystalline perfection and optical properties .
Optical Research
The compound could potentially be used in optical research. For example, it could be used in the development of new magneto-optical crystals .
Chemical Synthesis
The compound could be used as a reagent in chemical synthesis. For example, it could be used in the synthesis of copper and cobalt complexes .
Material Science
The compound could be used in material science research. For example, it could be used in the development of new materials with unique properties .
Pharmaceutical Research
The compound could potentially be used in pharmaceutical research. For example, it could be used in the development of new drugs .
properties
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O6/c1-18-6-4-16(5-7-18)19(13(9-26-16)15(22)23)14(21)10-2-3-11(17)12(8-10)20(24)25/h2-3,8,13H,4-7,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOIVMHHAAFFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
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